molecular formula C18H18N4 B1684306 N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine CAS No. 55778-02-4

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine

Cat. No. B1684306
CAS RN: 55778-02-4
M. Wt: 290.4 g/mol
InChI Key: KBVFRXIGQQRMEF-UHFFFAOYSA-N
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Description

“N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine” is a chemical compound with the molecular formula C18H18N4 . It is also known by other names such as WZ811, WZ 811, and N,N’-(1,4-phenylenebis(methylene))bis(pyridin-2-amine) .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of “N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine” is 290.4 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a closely related compound, was identified as an orally active histone deacetylase (HDAC) inhibitor. This compound exhibits selectivity for HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Catalysis

Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes have been investigated as chemoselective alkene hydrocarboxylation initiators. These complexes exhibit remarkable selectivity and efficiency in catalysis, showcasing the potential of pyridin-2-ylamine derivatives in organic synthesis (Dyer, Fawcett, & Hanton, 2005).

Coordination Chemistry

The synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes have been described. These ligands and their metal complexes play a critical role in the development of coordination chemistry, potentially leading to new materials with unique magnetic and electronic properties (Hasan et al., 2003).

Antioxidant and Anticancer Activities

Novel diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates were synthesized and evaluated for their antioxidant and anti-breast cancer activities. These compounds have demonstrated significant biological activities, making them potential therapeutic agents (Prasad et al., 2013).

Corrosion Inhibition

A Schiff base derivative with multiple pyridine rings was synthesized and its corrosion inhibition properties on Q235 mild steel in 1.0 M HCl were assessed. This compound showed excellent inhibition efficiency, highlighting the application of pyridin-2-ylamine derivatives in protecting metals against corrosion (Ji et al., 2016).

properties

IUPAC Name

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVFRXIGQQRMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468697
Record name WZ811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine

CAS RN

55778-02-4
Record name WZ811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WZ 811
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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